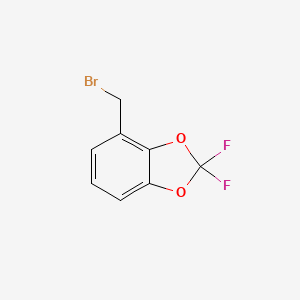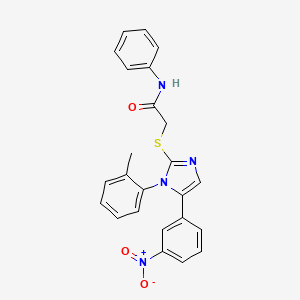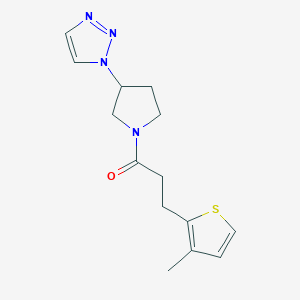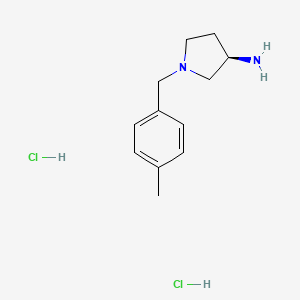![molecular formula C23H20FN3O2S B2693709 4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide CAS No. 941879-98-7](/img/structure/B2693709.png)
4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,3,4-tetrahydroisoquinoline structural motif, which is an important component of various natural products and therapeutic lead compounds . This motif has garnered significant attention in recent years due to its presence in various biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines involve the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis
The reactions involving 1,2,3,4-tetrahydroisoquinolines often involve isomerization of iminium intermediate . Multicomponent reactions are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .科学的研究の応用
Antimicrobial Activity
Novel fluorine-containing compounds have been synthesized and evaluated for their antimicrobial potency. For instance, a study synthesized fluorine-containing derivatives that exhibited significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. The study emphasizes the potential of fluorine-containing compounds in developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Imaging and Diagnostics
Fluorine-labeled benzamide analogues have been developed for imaging sigma2 receptor status in solid tumors using positron emission tomography (PET). This research highlights the application of fluorinated compounds in diagnostic imaging, providing valuable tools for the non-invasive study of tumor biology (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries. Research into the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation has opened new avenues for the efficient production of these compounds. The study presents methodologies for synthesizing various fluorinated heterocycles, demonstrating the versatility and importance of fluorine in medicinal chemistry (Wu et al., 2017).
Drug Development and Antipsychotic Agents
Research into heterocyclic carboxamides has led to the synthesis of compounds evaluated as potential antipsychotic agents. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, and in vivo for their ability to antagonize certain behavioral responses. Such studies contribute to the development of new therapeutic agents for psychiatric disorders (Norman et al., 1996).
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S/c24-17-7-5-15(6-8-17)21(28)26-23-25-20-18(9-10-19(20)30-23)22(29)27-12-11-14-3-1-2-4-16(14)13-27/h1-8,18H,9-13H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCZRAFMHKSBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCC4=CC=CC=C4C3)N=C(S2)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)





![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)


![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)
![2-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B2693645.png)

